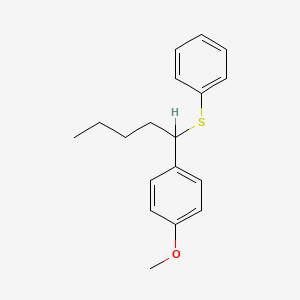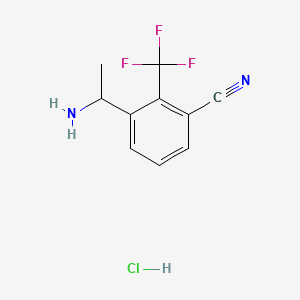
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of an aminoethyl group, a trifluoromethyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzonitrile and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the final product.
化学反应分析
Types of Reactions
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The aminoethyl group facilitates binding to specific molecular targets, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
3-(1-Aminoethyl)-5-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group.
(S)-4-(1-Aminoethyl)-3-(trifluoromethyl)benzonitrile: This enantiomeric compound has a different spatial arrangement of atoms.
Uniqueness
3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C10H10ClF3N2 |
|---|---|
分子量 |
250.65 g/mol |
IUPAC 名称 |
3-(1-aminoethyl)-2-(trifluoromethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C10H9F3N2.ClH/c1-6(15)8-4-2-3-7(5-14)9(8)10(11,12)13;/h2-4,6H,15H2,1H3;1H |
InChI 键 |
YCEBDCBXCAXPKY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC(=C1C(F)(F)F)C#N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


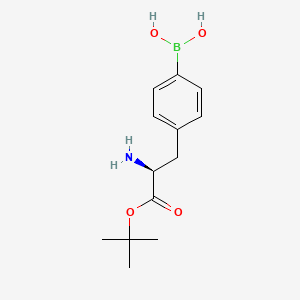
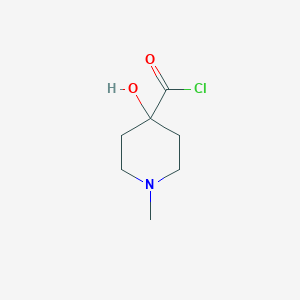
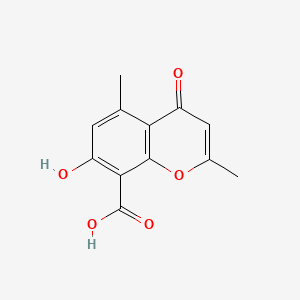
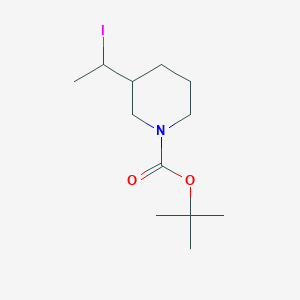

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
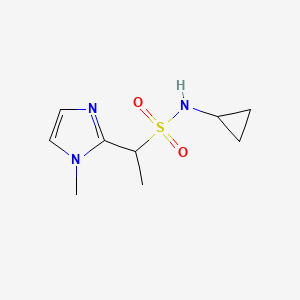
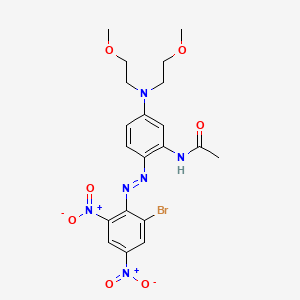
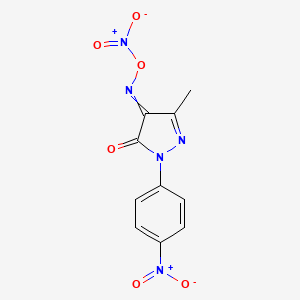
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
